3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
3,4-Dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a thiazole core linked to a pyridinylmethylamino-ethylketone moiety and a 3,4-dimethoxybenzamide group. It was developed as part of kinase inhibitor research for therapeutic applications, particularly in chronic obstructive pulmonary disease (COPD) .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-7-6-13(9-17(16)28-2)19(26)24-20-23-15(12-29-20)10-18(25)22-11-14-5-3-4-8-21-14/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFUJAIQWHHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the attachment of the pyridine moiety, and the final coupling with the benzamide core. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiazole and pyridine derivatives in anticancer therapies. Compounds similar to 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have been reported to exhibit potent anti-breast cancer activity with IC50 values lower than standard treatments like 5-fluorouracil, suggesting a promising avenue for developing new anticancer agents .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Studies have shown that certain thiazole-integrated compounds can provide substantial protection in seizure models, indicating that modifications to the thiazole structure can enhance anticonvulsant efficacy . The structure of 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide may contribute similarly through its unique functional groups.
Synthesis Methodologies
The synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions including:
- Formation of Thiazole Ring : Utilizing precursors that include sulfur and nitrogen to form the thiazole moiety.
- Pyridine Integration : Introducing pyridine derivatives through nucleophilic substitution or condensation reactions.
- Amide Bond Formation : Coupling the thiazole and pyridine components with benzamide derivatives to achieve the final compound.
These synthetic routes are crucial for optimizing yield and purity while allowing for structural modifications that can enhance biological activity.
Anticancer Efficacy
A study published in a reputable journal evaluated a series of thiazole-pyridine hybrids against various cancer cell lines (e.g., MCF-7, HepG2). One compound exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming traditional chemotherapeutics . This suggests that compounds like 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide could be further investigated for their anticancer potential.
Anticonvulsant Studies
Research focusing on thiazole derivatives has shown promising results in seizure models. For example, a related compound demonstrated a protection index of 9.2 in animal models . The structural features of 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide may similarly influence its anticonvulsant properties.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on structural features , synthesis , and biological activity .
Structural Features
Key Observations :
- The target compound’s pyridinylmethylamino-ethylketone side chain differentiates it from analogs with benzothiazole (e.g., ) or furan-carboxamide (e.g., ) substituents.
- Triazole linkers in compounds enhance structural rigidity but may reduce metabolic stability compared to the target’s simpler thiazole-ethylketone chain .
Key Observations :
- The target compound’s synthesis relies on proprietary patent methods , contrasting with the widely used click chemistry () or NaBH4 reductions () for analogs .
- Lower yields in triazole-linked compounds (e.g., 34% in ) suggest challenges in multi-step syntheses compared to simpler thiazole derivatives .
Key Observations :
- The target compound’s focus on COPD contrasts with neuroprotective () or antioxidant () applications of analogs .
- Structural diversity correlates with divergent mechanisms: triazole-linked benzothiazoles () may enhance blood-brain barrier penetration, while the target’s dimethoxybenzamide group could optimize kinase binding .
Biological Activity
3,4-Dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethoxybenzamide : The presence of methoxy groups enhances lipophilicity and may influence receptor interactions.
- Thiazole Ring : Known for its role in biological activity, thiazole derivatives often exhibit antimicrobial and anticancer properties.
- Pyridinylmethylamine : This moiety is associated with various pharmacological effects, including enzyme inhibition.
Research indicates that the compound exhibits multiple mechanisms of action:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, certain benzamide derivatives have demonstrated significant inhibitory activity against RET kinase, which is implicated in several cancers .
- Antimicrobial Activity : The thiazole component has been linked to antimicrobial effects against a range of pathogens. Studies on related thiazole derivatives have shown promising results against Mycobacterium tuberculosis, highlighting the potential for this compound in treating infectious diseases .
- Antioxidant Properties : Some derivatives have been noted for their antioxidant activities, which can protect cells from oxidative stress and may contribute to their anticancer effects .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 3-Acetoxy-N-(phenyl)benzamide | Antitumor | 4.3 | |
| 6a (Substituted Benzamide) | Anti-tubercular | 1.35 | |
| Thiazole Derivative | Antimicrobial | Variable |
Case Studies
- Antitumor Activity : In a clinical study involving benzamide derivatives, patients treated with a specific derivative showed prolonged survival rates compared to controls, suggesting a potential role in cancer therapy .
- Antitubercular Efficacy : A series of substituted benzamides were tested against Mycobacterium tuberculosis, with several compounds exhibiting significant anti-tubercular activity at low concentrations (IC50 values ranging from 1.35 to 2.18 μM). These findings support further investigation into the structure-activity relationship (SAR) for optimizing efficacy .
- Cytotoxicity Assessment : Compounds derived from thiazole and benzamide structures were evaluated for cytotoxicity on human cell lines (e.g., HEK-293). Most exhibited low toxicity, indicating a favorable therapeutic index for further development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involves coupling thiazole precursors (e.g., 4-amino-thiazole derivatives) with benzamide intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in DMF or DCM .
- Thiazole ring functionalization : Microwave-assisted synthesis improves reaction efficiency (e.g., 65–85% yields under 100°C, 30 min) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .
- Critical parameters : Solvent polarity (DMF vs. THF), catalyst selection (Pd/C for hydrogenation), and temperature control prevent side reactions (e.g., over-oxidation).
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- 1H/13C NMR analysis :
- Thiazole protons : Distinct singlets at δ 7.2–7.5 ppm (C2-H thiazole) and δ 2.8–3.1 ppm (CH2 adjacent to carbonyl) .
- Methoxy groups : Singlets at δ 3.8–4.0 ppm (integral ratio 6H for two -OCH3 groups) .
- Mass spectrometry : ESI-MS shows [M+H]+ peaks at m/z 485–495, with fragmentation patterns consistent with thiazole ring cleavage and benzamide backbone retention .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiazole-benzamide derivatives, particularly regarding antimicrobial vs. anticancer efficacy?
- Hypothesis testing :
- Assay variability : Compare MIC values (e.g., 2–16 µg/mL for S. aureus) under standardized CLSI guidelines vs. non-standardized protocols .
- Cellular uptake differences : Use fluorescent analogs to quantify intracellular accumulation in cancer (HeLa) vs. bacterial cells .
- Data reconciliation : Meta-analysis of IC50 values (e.g., 10–50 µM for anticancer activity) identifies structural determinants (e.g., pyridinyl substitution enhances DNA intercalation) .
Q. How can QSAR models predict the pharmacokinetic behavior of this compound, and what molecular descriptors are most significant?
- Descriptor selection :
- Lipophilicity (logP) : Calculated logP ~2.5 (Schrödinger QikProp) correlates with moderate blood-brain barrier permeability .
- Polar surface area (PSA) : PSA <90 Ų suggests oral bioavailability (>30% in rodent models) .
- Validation : Leave-one-out cross-validation (R² >0.85) confirms predictive power for hepatic clearance and CYP3A4 inhibition risks .
Q. What mechanistic insights explain the compound’s dual inhibition of COX-2 and EGFR kinases?
- Structural basis :
- COX-2 binding : Docking simulations (AutoDock Vina) show H-bonding between 3,4-dimethoxy groups and Tyr355/Arg120 residues (binding energy: −9.2 kcal/mol) .
- EGFR inhibition : The pyridinylmethylamino group occupies the ATP-binding pocket, with hydrophobic interactions at Leu694 and Val702 (IC50: 0.8 µM) .
- Functional assays : Western blotting confirms downstream ERK1/2 phosphorylation inhibition (50% reduction at 10 µM) in A549 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
